Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based sulfonamide derivative characterized by a 2-ethoxy-5-methylphenyl sulfonyl group at the piperazine nitrogen and an ethyl carboxylate ester at the opposite nitrogen. The sulfonyl group enhances binding affinity to target proteins through hydrogen bonding and hydrophobic interactions, while the carboxylate ester improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-5-methylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-14-7-6-13(3)12-15(14)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQBQPZTOWRYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Challenges and Solutions
-
Side reactions : Over-sulfonation or decomposition due to excess chlorosulfonic acid.
-
Purification : The crude product is isolated via filtration and washed with cold dichloromethane to remove residual acids.
Coupling with Piperazine
The sulfonyl chloride intermediate reacts with piperazine to form the sulfonamide bond.
Nucleophilic Substitution
Yield Optimization
-
Excess piperazine (1.5–2.0 equiv) improves conversion, achieving yields up to 85% .
-
Temperature control : Reactions above 30°C risk decomposition, necessitating cooling.
Esterification with Ethyl Chloroformate
The final step introduces the ethyl carboxylate group via reaction with ethyl chloroformate.
Reaction Mechanism
Protocol
-
4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine (1 equiv) is suspended in tetrahydrofuran .
-
Ethyl chloroformate (1.1 equiv) is added dropwise at 0°C , followed by NaHCO3 (2 equiv) .
-
The mixture is warmed to 25°C for 4 hours , then filtered and concentrated.
Purification
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product (>98% by HPLC).
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted starting materials.
Analytical Characterization
Critical quality control measures confirm structural integrity and purity.
Spectroscopic Methods
Purity Assessment
Process Optimization and Scalability
Solvent Selection
Catalytic Improvements
Green Chemistry Considerations
-
Recycling solvents : Distillation recovers >90% of dichloromethane.
-
Waste minimization : Neutralization of acidic byproducts with CaCO3 reduces environmental impact.
Comparative Data of Synthetic Methods
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonation | ClSO3H, SOCl2 | 25°C, 12 h | 78 | 95 |
| Piperazine coupling | Piperazine, Et3N | 25°C, 6 h | 85 | 97 |
| Esterification | Ethyl chloroformate, NaHCO3 | 0°C → 25°C, 4 h | 92 | 98 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-((2-formyl-5-methylphenyl)sulfonyl)piperazine-1-carboxylate.
Reduction: Formation of ethyl 4-((2-ethoxy-5-methylphenyl)thio)piperazine-1-carboxylate.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate, and it has the molecular formula . The structure features a piperazine ring, which is often associated with pharmacological activity, particularly in neuropharmacology.
Antidepressant Activity
Recent studies have suggested that compounds similar to this compound exhibit antidepressant effects. These compounds act on serotonin and norepinephrine pathways, which are crucial for mood regulation. A notable case study demonstrated that derivatives of this compound showed significant improvement in depressive symptoms in animal models, indicating potential for further clinical development .
Anticancer Properties
Research indicates that sulfonamide derivatives, including those related to this compound, possess anticancer properties. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies revealed that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives are well-documented. This compound has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against resistant strains of bacteria, which is critical given the rising issue of antibiotic resistance .
Data Table: Summary of Applications
| Application | Mechanism of Action | Model/Study Type | Outcome |
|---|---|---|---|
| Antidepressant | Serotonin/Norepinephrine modulation | Animal models | Significant reduction in depressive symptoms |
| Anticancer | Induction of apoptosis | In vitro cancer cell lines | Reduced cell viability |
| Antimicrobial | Inhibition of bacterial growth | Bacterial cultures | Effective against resistant strains |
Antidepressant Activity Case Study
In a controlled study published in 2023, researchers evaluated the effects of this compound on mice subjected to stress-induced depression. The results indicated a marked decrease in immobility time during forced swim tests compared to control groups, supporting its potential use as an antidepressant .
Anticancer Case Study
A 2024 study explored the anticancer properties of sulfonamide derivatives including this compound. The compound was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Case Study
In 2023, a study assessed the antimicrobial effectiveness of various piperazine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate with analogous piperazine sulfonamides:
*Calculated based on similar compounds.
Functional and Pharmacological Differences
- Kinase Inhibition : The target compound’s 2-ethoxy-5-methylphenyl group likely confers selectivity for specific kinase domains, similar to tert-butyl derivatives in BTK inhibition . In contrast, trifluoromethylpyridyl substituents (e.g., in ) enhance metabolic stability and potency against resistant kinases.
- Solubility : Ethyl carboxylate esters (e.g., target compound and ) exhibit superior aqueous solubility compared to tert-butyl derivatives, facilitating oral bioavailability .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving sulfonyl chloride coupling with piperazine intermediates. However, deuterated or halogenated variants (e.g., ) require specialized reagents for isotopic labeling or halogenation.
Biological Activity
Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate is a sulfonyl piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes an ethoxy group, a sulfonyl moiety, and a piperazine ring, which contribute to its diverse biological interactions.
The molecular formula of this compound is with a molecular weight of 356.44 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O5S |
| Molecular Weight | 356.44 g/mol |
| CAS Number | 304435-84-5 |
| Melting Point | Not specified |
| Purity | ≥90% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group is known to modulate enzyme activity and receptor interactions, potentially influencing cellular signaling pathways and metabolic processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives, including those with piperazine structures, exhibit significant antimicrobial effects against various bacterial strains. The ethoxy and methyl substituents may enhance these properties through improved membrane permeability or enzyme inhibition.
- Anticancer Properties : Preliminary investigations suggest that this compound may have cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes. This could position this compound as a candidate for further development in inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds, providing insights into the potential of this compound:
- Antiviral Activity : A study highlighted the antiviral properties of N-Heterocycles, where derivatives similar to this compound showed effective inhibition against respiratory syncytial virus (RSV) at micromolar concentrations .
- COX Inhibition : Research on related piperazine derivatives indicated significant COX inhibition with selectivity indices suggesting potential use in treating pain and inflammation .
- Cytotoxicity Assessments : In vitro studies assessed the cytotoxicity of sulfonamide derivatives on various cancer cell lines, revealing IC50 values that indicate potential effectiveness as anticancer agents .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 1-(2-Ethoxyphenyl)-4-(4-methylpiperazin-1-yl)sulfonamide | Antimicrobial | ~10 μM |
| 1-(2-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)sulfonamide | Anti-inflammatory | ~15 μM |
| Ethyl 2-Ethoxybenzoate | Cytotoxic against cancer cell lines | ~20 μM |
Q & A
Q. What are the typical synthetic routes for Ethyl 4-((2-ethoxy-5-methylphenyl)sulfonyl)piperazine-1-carboxylate?
The synthesis involves multi-step reactions, including sulfonylation of piperazine derivatives. For example, coupling tert-butyl piperazine-1-carboxylate with sulfonyl chlorides in 1,4-dioxane using pyridine as a catalyst is a common approach. Subsequent deprotection and esterification yield the final compound. Critical steps include optimizing reaction time (e.g., 2–4 hours at 50°C) and solvent selection (e.g., ethanol for cyclization) to achieve yields >70% .
Q. Which techniques are recommended for structural characterization of this compound?
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles (e.g., monoclinic P21/c space group observed in similar piperazine derivatives) .
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent integration (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 425.15) .
Q. What physicochemical properties are critical for handling this compound?
Key properties include:
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane .
- Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials with desiccants .
- Melting point : Estimated range 150–160°C based on analogs like ethyl 4-(4-methyl-5-oxo-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate .
Q. What impurities are commonly observed during synthesis?
- Unreacted sulfonyl chloride intermediates (detected via TLC, Rf ~0.6 in ethyl acetate/hexane).
- Hydrolyzed ester byproducts (identified by LC-MS at m/z 397.10) .
- Column chromatography (silica gel, 5% MeOH/CH2Cl2) is recommended for purification .
Q. How is preliminary bioactivity screening conducted for this compound?
- In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Enzyme inhibition : Test against kinases (e.g., BTK) using fluorescence-based ADP-Glo assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Solvent optimization : Replace 1,4-dioxane with THF to improve sulfonylation efficiency .
- Catalyst screening : Test DBU or DIPEA instead of pyridine for faster reaction kinetics .
- Temperature control : Gradual heating (50°C → 80°C) reduces side-product formation .
Q. How to address contradictions in reported bioactivity data across studies?
- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups in tetrahydroquinazoline derivatives alter kinase selectivity) .
- Assay conditions : Validate results under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) to control for false positives .
Q. What crystallographic strategies resolve disordered sulfonyl groups?
- Use SHELXL’s PART and SUMP instructions to model disorder .
- Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .
Q. How to design SAR studies targeting kinase inhibition?
- Synthesize analogs with modified substituents (e.g., replace ethoxy with cyclopropyl) .
- Perform molecular docking (AutoDock Vina) to prioritize compounds with predicted ΔG < –8 kcal/mol .
- Validate via IC50 measurements and MD simulations (GROMACS) to assess binding stability .
Q. What protocols mitigate compound instability during long-term assays?
- Use argon-sparged buffers to prevent oxidation .
- Lyophilize aliquots and reconstitute in DMSO immediately before use .
Q. Which methods identify biological targets of this compound?
- SPR/ITC : Measure binding kinetics (ka/kd) to purified proteins (e.g., BTK, Kd ~50 nM) .
- Phage display : Screen peptide libraries to discover novel targets .
Q. How to model the compound’s interaction with DNA topoisomerase II?
- Docking : Use PDB 3QX3 as a template; constrain the sulfonyl group to interact with Arg503 .
- QM/MM simulations : Calculate charge transfer effects using Gaussian09 .
Q. What troubleshooting steps improve HPLC purification?
Q. How to assess ecotoxicology and biodegradability?
- Daphnia magna acute toxicity : 48-hour LC50 testing .
- OECD 301F assay : Measure BOD/COD ratios to estimate biodegradation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
